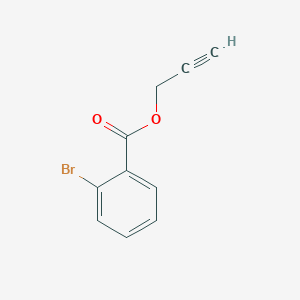

2-Bromobenzoic acid, propargyl ester

Description

2-Bromobenzoic acid, propargyl ester (C₁₀H₇BrO₂, molecular weight 255.07) is a brominated aromatic ester featuring a propargyl (prop-2-yn-1-yl) group. This compound is synthesized via nucleophilic substitution, typically by reacting 2-bromobenzoic acid with propargyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF . Its structure combines the electron-withdrawing bromine substituent with the reactive alkyne moiety, making it valuable in click chemistry, bioconjugation, and medicinal chemistry.

Properties

CAS No. |

108521-37-5 |

|---|---|

Molecular Formula |

C10H7BrO2 |

Molecular Weight |

239.06 g/mol |

IUPAC Name |

prop-2-ynyl 2-bromobenzoate |

InChI |

InChI=1S/C10H7BrO2/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h1,3-6H,7H2 |

InChI Key |

TUQFVKRULQSDLD-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC(=O)C1=CC=CC=C1Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromobenzoic acid, propargyl ester typically involves the esterification of 2-bromobenzoic acid with propargyl alcohol. This reaction can be catalyzed by an acid, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. These processes would likely use continuous flow reactors to optimize reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Bromobenzoic acid, propargyl ester can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Hydrolysis: The ester bond can be hydrolyzed to yield 2-bromobenzoic acid and propargyl alcohol.

Oxidation: The propargyl group can be oxidized to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed:

Nucleophilic Substitution: Substituted benzoic acid derivatives.

Hydrolysis: 2-Bromobenzoic acid and propargyl alcohol.

Oxidation: Various oxidized derivatives of the propargyl group.

Scientific Research Applications

2-Bromobenzoic acid, propargyl ester has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly those targeting specific pathways in the body.

Material Science: It can be used in the synthesis of polymers and other advanced materials.

Biological Studies: It is employed in studies involving enzyme inhibition and other biochemical processes.

Mechanism of Action

The mechanism of action of 2-bromobenzoic acid, propargyl ester depends on the specific application. In organic synthesis, it acts as a building block for more complex molecules. In medicinal chemistry, it may interact with biological targets through its ester and bromine functionalities, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Stability and Reactivity

The propargyl group enables diverse reactivity:

- Deprotection : Propargyl esters are efficiently cleaved using tetrathiomolybdate (1 equiv, CH₃CN, 28°C, 2 h) without side reactions .

- Click Chemistry : The alkyne group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole hybrids for biomedical applications .

Comparison with Similar Propargyl Esters

Key Observations :

- Propargyl esters of hindered acids (e.g., 2-aminoisobutyric acid) show reduced yields due to steric effects .

- 2-Bromobenzoic acid derivatives exhibit superior biological activity compared to non-brominated analogs .

Physical Properties

Key Observations :

- Bromine substitution increases molecular weight and alters solubility profiles.

- Propargyl esters generally exhibit higher reactivity in polar solvents compared to ethyl esters .

Comparison with Other Brominated Benzoic Esters

Structural and Functional Differences

Key Observations :

Bioconjugation and Catalysis

- Protein Labeling : 2-Benzoylpyridine-ligated Au(III) complexes enable site-specific labeling of propargyl esters, a process critical for in vivo applications .

- Drug Discovery : Hybrids of 2-bromobenzoic acid propargyl ester and acridone show potent AChE inhibition, suggesting utility in Alzheimer’s therapy .

Industrial Relevance

- Polymer Synthesis: Propargyl esters serve as crosslinkers in temperature-responsive nanoparticles .

- Catalysis : Allenyl esters derived from propargyl substrates are intermediates in enantioselective hydroamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.